molecular formula C17H14N2O3 B15011535 4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate

4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate

Cat. No.: B15011535
M. Wt: 294.30 g/mol
InChI Key: KOXXTXYUTDEJOK-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate is an organic compound with the molecular formula C17H14N2O3. This compound is characterized by the presence of a cyanophenyl group, an imino group, and a methoxyphenyl acetate moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the reaction of 4-cyanobenzaldehyde with 2-methoxyphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

[4-[(4-cyanophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H14N2O3/c1-12(20)22-16-8-5-14(9-17(16)21-2)11-19-15-6-3-13(10-18)4-7-15/h3-9,11H,1-2H3

InChI Key

KOXXTXYUTDEJOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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